4-Bromo-2-ethoxy-6-fluorobenzaldehyde
Description
Contextualization within Halogenated and Substituted Benzaldehydes Research
Halogenated benzaldehydes are a class of compounds where one or more hydrogen atoms on the benzaldehyde (B42025) benzene (B151609) ring are replaced by halogen atoms (F, Cl, Br, I). mdpi.com These substitutions significantly alter the electronic and steric properties of the molecule, influencing its reactivity and physical characteristics. mdpi.com The presence of halogens can make these compounds valuable intermediates in the synthesis of pharmaceuticals, pesticides, and dyes. mdpi.comresearchgate.net
The aldehyde group itself is a highly reactive functional group, making benzaldehydes key building blocks in organic synthesis. acs.org The introduction of substituents like halogens and alkoxy groups further diversifies their synthetic utility. For instance, the position and nature of the halogen can affect the reactivity of the aldehyde group and provide sites for further chemical modifications, such as cross-coupling reactions. researchgate.net The study of how different substituents influence molecular packing and intermolecular interactions is an active area of research. nih.gov
Strategic Importance of 4-Bromo-2-ethoxy-6-fluorobenzaldehyde as a Functionalized Aromatic Intermediate
The strategic importance of this compound lies in its nature as a highly functionalized aromatic intermediate, often referred to as a building block in organic synthesis. sigmaaldrich.com Each of its functional groups offers a potential site for selective chemical transformation:
Aldehyde Group : This group can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Wittig, Aldol) and nucleophilic additions to form new carbon-carbon bonds. sigmaaldrich.comncert.nic.in
Bromo Group : The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is particularly valuable for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), which are fundamental methods for constructing complex molecular architectures. sigmaaldrich.com
Fluoro Group : The fluorine atom can influence the molecule's electronic properties due to its high electronegativity. mdpi.com While generally less reactive as a leaving group than bromine in nucleophilic aromatic substitutions, under certain conditions, it can be displaced. nih.gov Its presence is also significant in medicinal chemistry, as fluorine substitution can enhance metabolic stability and binding affinity of drug candidates. nih.gov
Ethoxy Group : This electron-donating group can influence the regioselectivity of reactions on the aromatic ring.
The specific arrangement of these substituents on the benzene ring—an ortho-fluoro and para-bromo group relative to the aldehyde—creates a unique electronic and steric environment that can be exploited for regioselective synthesis. This multi-functional nature allows for sequential and orthogonal chemical modifications, making it a versatile precursor for the synthesis of more complex target molecules.
Overview of Current Research Trajectories for Substituted Benzaldehydes
Current research involving substituted benzaldehydes is focused on developing novel synthetic methodologies and applying these building blocks to the creation of complex and functionally significant molecules. A major area of investigation is the direct functionalization of C-H bonds, which offers a more efficient and atom-economical approach to modifying aromatic rings compared to traditional methods that require pre-functionalization. tsijournals.comrsc.org
Transition metal catalysis continues to be a dominant theme, with ongoing efforts to develop more reactive and selective catalysts for cross-coupling reactions. acs.orgnih.gov These methods enable the construction of intricate molecular frameworks from relatively simple substituted benzaldehyde precursors. acs.orgresearchgate.net Furthermore, the high reactivity of the aldehyde group is being harnessed in the development of new PET-tracers for medical imaging, where rapid transformations are essential. acs.orgresearchgate.net
The synthesis of functionally substituted aromatic aldehydes from dihalomethylarenes is also an area of active development, aiming for more efficient and less laborious preparation methods. core.ac.uk Research also extends to understanding the structure-reactivity relationships in reactions such as the oxidation of substituted benzaldehydes, which provides fundamental insights into their chemical behavior. researchgate.net
Scope and Objectives of Academic Inquiry for this compound
Given the limited specific research published on this compound itself, academic inquiry would likely focus on characterizing its fundamental reactivity and exploring its potential as a synthetic building block. The primary objectives of such research could include:
Development of Efficient Synthetic Routes : Devising and optimizing synthetic pathways to produce this compound in high yield and purity. This could involve investigating various halogenation, formylation, and etherification strategies on appropriately substituted precursors.
Mapping Chemical Reactivity : Systematically investigating the reactivity of each functional group. This would involve subjecting the compound to various reaction conditions to determine the selectivity of transformations. For example, exploring the selective reaction of the aldehyde in the presence of the bromo and fluoro groups, or investigating the conditions required for selective cross-coupling at the C-Br bond without affecting other functionalities.
Application in Target-Oriented Synthesis : Utilizing this compound as a key intermediate in the synthesis of novel, complex molecules, particularly those with potential applications in medicinal chemistry or materials science. The unique combination of substituents could be leveraged to create scaffolds that are otherwise difficult to access.
Physicochemical and Spectroscopic Characterization : Conducting in-depth studies of its physical and spectroscopic properties. This would provide a foundational dataset for future research and could offer insights into the electronic and steric effects of the combined substituents on the aromatic system.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-ethoxy-6-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9-4-6(10)3-8(11)7(9)5-12/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVSUPHHCNMYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Br)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638951-93-5 | |
| Record name | 4-bromo-2-ethoxy-6-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Bromo 2 Ethoxy 6 Fluorobenzaldehyde and Analogous Architectures
De Novo Synthesis Approaches to the Benzaldehyde (B42025) Core
De novo synthesis, or the construction of the target molecule from simpler, readily available precursors, offers flexibility in introducing the desired functional groups with precise control over their positions on the aromatic ring. Two major strategies are employed: the introduction of the formyl group onto a pre-functionalized benzene (B151609) ring via metal-halogen exchange, and the oxidation of a methyl group on a substituted toluene (B28343).
Formylation Strategies via Metal-Halogen Exchange
Metal-halogen exchange is a powerful and widely used method for the preparation of organometallic reagents, which can then be trapped with an electrophile to introduce a desired functional group. thieme-connect.de This approach is particularly effective for synthesizing arenecarbaldehydes from aryl halides. thieme-connect.de The regioselectivity of the formylation is dictated by the position of the halogen atom on the starting material.
The generation of aryllithium compounds via lithium-halogen exchange is a cornerstone of organometallic chemistry. thieme-connect.desaylor.org This reaction typically involves treating an aryl bromide or iodide with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. lookchem.comprinceton.edu The exchange is an equilibrium process, favoring the formation of the more stable organolithium species. saylor.org For substituted bromobenzenes, the reaction rate is influenced by the electronic nature of the substituents. lookchem.comprinceton.edu
Once the aryllithium intermediate is formed, it is quenched with a formylating agent. N,N-Dimethylformamide (DMF) is the most commonly used reagent for this purpose due to its availability and reactivity. thieme-connect.detcichemicals.com The reaction proceeds through a nucleophilic attack of the carbanionic carbon of the organolithium reagent on the carbonyl carbon of DMF, forming a tetrahedral intermediate. rug.nl Subsequent acidic workup hydrolyzes this intermediate to yield the desired benzaldehyde. rug.nlmasterorganicchemistry.com
For the synthesis of 4-Bromo-2-ethoxy-6-fluorobenzaldehyde, a suitable precursor would be 1,4-dibromo-2-ethoxy-6-fluorobenzene. The metal-halogen exchange is expected to occur selectively at the bromine atom ortho to the fluorine, which can activate the neighboring position for lithiation. researchgate.net
Table 1: Formylation of Aryl Halides via Organolithium Intermediates
| Aryl Halide Precursor | Alkyllithium Reagent | Formylating Agent | Product | Reference |
|---|---|---|---|---|
| Substituted Bromobenzenes | n-Butyllithium | N,N-Dimethylformamide (DMF) | Substituted Benzaldehydes | lookchem.com |
| Bromoheterocycles | n-Butyllithium | N,N-Dimethylformamide (DMF) | Heterocyclic Aldehydes | nih.gov |
This table presents generalized examples of formylation using organolithium intermediates. Specific yields and conditions vary based on the substrate.
Grignard reagents (RMgX) offer an alternative to organolithium compounds for formylation reactions. libretexts.orgorganic-chemistry.org They are typically prepared by the reaction of an organic halide with magnesium metal in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgyoutube.com Compared to organolithium reagents, Grignard reagents are generally less basic and can exhibit greater functional group tolerance, although they are still highly reactive. youtube.com
The formylation of a Grignard reagent also commonly employs DMF. The mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl of DMF. erowid.org A stable chelate intermediate can form, which prevents further reaction with another equivalent of the Grignard reagent. erowid.org Acidic workup then liberates the aldehyde. organic-chemistry.orgerowid.org
A relevant synthesis involves the preparation of 4-bromo-2-methoxybenzaldehyde (B1278859) from 1,5-dibromo-2-fluorobenzene. google.com In this process, a selective bromine-magnesium exchange is achieved using isopropylmagnesium chloride (i-PrMgCl), followed by formylation. google.com This highlights the utility of Grignard reagents for the regioselective synthesis of functionalized benzaldehydes analogous to the target compound.
Table 2: Formylation of Aryl Halides via Grignard Reagents
| Aryl Halide Precursor | Magnesium Reagent | Formylating Agent | Product | Reference |
|---|---|---|---|---|
| Aryl Bromides/Iodides | Mg metal | N,N-Dimethylformamide (DMF) | Aryl Aldehydes | libretexts.orgerowid.org |
| 1,5-Dibromo-2-fluorobenzene | i-PrMgCl | N/A | 2-Fluoro-4-bromobenzaldehyde | google.com |
This table provides examples of formylation reactions utilizing Grignard reagents. N/A indicates the specific formylating agent was not detailed in the abstract.
Oxidative Pathways from Substituted Toluenes
An alternative synthetic route to benzaldehydes involves the oxidation of the methyl group of a corresponding substituted toluene. This approach is advantageous when the required toluene derivative is more accessible than the corresponding dihalide precursor needed for metal-halogen exchange strategies.
A classic two-step method for converting a methylarene to a benzaldehyde begins with a free-radical bromination of the benzylic position to form a benzyl (B1604629) bromide. This is typically achieved using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) under photochemical or thermal conditions.
The resulting benzyl bromide is then converted to the aldehyde via the Kornblum oxidation. wikipedia.org In its original form, this reaction involves the treatment of the benzyl halide with dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgmdma.ch The process involves the formation of an alkoxysulfonium salt, which, in the presence of a base like triethylamine, undergoes elimination to yield the aldehyde and dimethyl sulfide. wikipedia.org This method is particularly effective for activated substrates such as benzylic halides. wikipedia.org Modern variations of this reaction can be performed under visible light without additional catalysts or stoichiometric oxidants. researchgate.net
Table 3: Kornblum Oxidation of Benzylic Halides
| Substrate | Oxidant | Base/Conditions | Product | Reference |
|---|---|---|---|---|
| Alkyl Halides/Tosylates | Dimethyl sulfoxide (DMSO) | Triethylamine (Et3N) | Aldehydes/Ketones | wikipedia.org |
| p-Nitrobenzyl bromide | Dimethyl sulfoxide (DMSO) | Elevated temperature | p-Nitrobenzaldehyde | mdma.ch |
| Benzyl bromides | Dimethyl sulfoxide (DMSO) / O2 | Visible light | Benzaldehydes | researchgate.net |
This table illustrates the versatility of the Kornblum oxidation and its variants for synthesizing aldehydes from benzylic halides.
Direct oxidation of methylarenes to benzaldehydes presents a more atom-economical approach, avoiding the halogenation step. However, controlling the oxidation to prevent the formation of over-oxidation products like benzoic acid can be challenging. rsc.orgresearchgate.net
Several modern catalytic systems have been developed to achieve this selective transformation. One notable method employs a combination of N-hydroxyphthalimide (NHPI) and cobalt(II) acetate (B1210297) as catalysts in the presence of air or oxygen. nih.govresearchgate.net This system operates through a radical chain mechanism and has demonstrated high conversion and selectivity for a variety of methylarenes. nih.govresearchgate.net The use of specialized solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) can further enhance the efficiency and selectivity of the reaction. nih.govresearchgate.net
Other innovative approaches include electrochemical methods that can convert methylarenes into aromatic esters or acetals, which can then be hydrolyzed to the corresponding aldehydes. windows.net These electro-oxidative techniques are considered green as they can operate at room temperature without the need for chemical oxidants. windows.net
Table 4: Catalytic Aerobic Oxidation of Methylarenes
| Substrate | Catalytic System | Oxidant | Product | Reference |
|---|---|---|---|---|
| Various Methylarenes | N-Hydroxyphthalimide (NHPI) / Co(OAc)2 | O2 (aerobic) | Benzaldehydes | nih.govresearchgate.net |
| Various Methylarenes | Cr(III) catalyst / K2S2O8 | O2 (1 atm) | Benzoic Acids (via Benzaldehyde) | rsc.org |
This table summarizes modern catalytic methods for the oxidation of methylarenes. Note that some systems may lead to the carboxylic acid as the final product if the reaction is not carefully controlled.
Strategic Functional Group Interconversions on Precursors
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, such as alkoxides, onto an aromatic ring. nih.gov This reaction is particularly effective when the ring is "activated" by the presence of electron-withdrawing groups positioned ortho or para to a suitable leaving group. nih.gov The aldehyde functionality, being strongly electron-withdrawing, significantly facilitates this transformation, making the aromatic ring susceptible to nucleophilic attack.
A highly plausible and efficient route to introduce the 2-ethoxy group involves the SNAr reaction on a dihalogenated benzaldehyde precursor, such as 4-bromo-2,6-difluorobenzaldehyde (B1272164) or 2-fluoro-4-bromobenzaldehyde. In the context of SNAr, fluorine is an excellent leaving group, often more reactive than other halogens, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. wikipedia.org
A direct synthetic analogue for this transformation is found in a patented process for producing 4-bromo-2-methoxybenzaldehyde. acs.org In this process, 2-fluoro-4-bromobenzaldehyde is treated with methanol (B129727) in the presence of a base, potassium carbonate, to yield the desired methoxy-substituted product. acs.org The reaction proceeds regioselectively, with the methoxide (B1231860) displacing the highly activated fluorine atom at the C-2 position, which is ortho to the electron-withdrawing aldehyde group.
Extrapolating from this established methodology, the synthesis of the target ethoxy compound can be confidently proposed.
Reaction Scheme:
Starting Material: 2-Fluoro-4-bromobenzaldehyde
Reagents: Sodium ethoxide (NaOEt) or Ethanol (B145695) (EtOH) with a base (e.g., K2CO3)
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or ethanol itself.
Product: this compound
Table 1: Proposed Reaction Conditions for Ethoxy Group Introduction via SNAr
| Parameter | Condition | Rationale | Reference Analogy |
| Precursor | 2-Fluoro-4-bromobenzaldehyde | Fluorine at C-2 is highly activated by the ortho-aldehyde and para-bromo groups, making it an excellent leaving group for SNAr. | acs.org |
| Nucleophile | Sodium Ethoxide in Ethanol | Provides the ethoxy group. Using the sodium salt increases nucleophilicity. | acs.org |
| Base | Potassium Carbonate (if using EtOH) | Deprotonates ethanol in situ to generate the ethoxide nucleophile. | acs.org |
| Solvent | Ethanol or DMF | Polar solvents stabilize the charged Meisenheimer intermediate formed during the reaction. | acs.org |
| Temperature | 50 °C | Moderate heating is often sufficient to overcome the activation energy without promoting side reactions. | acs.org |
This regioselective displacement is a cornerstone of building the desired molecular architecture, leveraging the inherent electronic properties of the precursor to install the ethoxy group at the correct position.
Beyond the classic base-mediated SNAr, modern catalytic methods offer alternative pathways for forming the crucial C-O ether bond. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann-type couplings, have emerged as powerful tools for the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org
The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has been extended to form C-O bonds, allowing for the coupling of alcohols with aryl halides. wikipedia.orgorganic-chemistry.orgyoutube.com In a hypothetical application to this synthesis, a precursor like 4-bromo-2,6-difluorobenzaldehyde could be coupled with ethanol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
Hypothetical Catalytic Etherification:
Aryl Halide: 4-Bromo-2,6-difluorobenzaldehyde
Alcohol: Ethanol
Catalyst System: A palladium source (e.g., Pd(OAc)2) and a specialized phosphine ligand (e.g., a biarylphosphine).
Base: A strong, non-nucleophilic base (e.g., NaOt-Bu).
Similarly, copper-catalyzed Ullmann condensations represent a classic and continually refined method for diaryl ether synthesis that can be adapted for this purpose. organic-chemistry.org These catalytic approaches, while potentially more complex to optimize, can offer different substrate scopes and milder reaction conditions compared to traditional SNAr. A palladium-catalyzed oxidative dehydrogenative fluoroalkoxylation of benzaldehydes has also been reported, representing an advanced C-H activation approach. researchgate.netnih.gov
An alternative synthetic strategy involves introducing the bromine atom at a later stage onto an existing 2-ethoxy-6-fluorobenzaldehyde (B2771622) precursor. This requires a highly regioselective electrophilic aromatic substitution reaction. The outcome of such a reaction is dictated by the directing effects of the substituents already present on the aromatic ring. wikipedia.org
The substituents in 2-ethoxy-6-fluorobenzaldehyde are:
-CHO (Aldehyde): A deactivating, meta-directing group.
-F (Fluoro): A deactivating, ortho, para-directing group due to a balance of a strong negative inductive effect (-I) and a positive resonance effect (+M). wikipedia.orglibretexts.org
-OEt (Ethoxy): A strongly activating, ortho, para-directing group. wikipedia.org
The powerful activating and ortho, para-directing nature of the ethoxy group at C-2 will dominate the regioselectivity of the bromination. The fluoro group at C-6 also directs ortho and para. The position para to the strongly activating ethoxy group is C-5, and the position ortho is C-3. The position para to the fluoro group is C-3. The most activated position, and the one sterically most accessible, is the C-4 position, which is para to the ethoxy group. Therefore, electrophilic bromination is predicted to occur with high selectivity at the C-4 position.
Common brominating agents for such transformations include N-Bromosuccinimide (NBS) or molecular bromine (Br2) with a Lewis acid catalyst. nih.govwikipedia.orgnsf.gov The use of NBS is often preferred for its ease of handling and its ability to provide a low concentration of Br2in situ, which can enhance selectivity. wikipedia.orgmissouri.edumasterorganicchemistry.com
Table 2: Predicted Regioselectivity of Bromination on 2-Ethoxy-6-fluorobenzaldehyde
| Position | Directing Influence of -OEt (C2) | Directing Influence of -F (C6) | Directing Influence of -CHO (C1) | Combined Effect | Predicted Outcome |
| C3 | Ortho (Activating) | Para (Deactivating) | Ortho (Deactivating) | Moderately Activated | Minor Product |
| C4 | Para (Activating) | Meta (Deactivating) | Meta (Deactivating) | Strongly Activated | Major Product |
| C5 | Meta (Activating) | Ortho (Deactivating) | Para (Deactivating) | Deactivated | Unlikely |
Halogen exchange reactions, particularly the Finkelstein reaction, provide a method for interconverting one halogen for another. nih.govwikipedia.org While classically applied to alkyl halides, the principles can be extended to aryl halides, albeit with greater difficulty. nih.govwikipedia.orgquora.com The "aromatic Finkelstein reaction" typically requires transition metal catalysis, often with copper or nickel complexes, to facilitate the exchange on the less reactive sp2-hybridized carbon of the aromatic ring. wikipedia.orgnih.govchemistryviews.orgresearchgate.net
This methodology could be envisioned in two ways for the synthesis of related architectures:
Bromo to Iodo: A compound like this compound could be converted to its iodo-analogue using NaI and a copper catalyst. The resulting aryl iodide would be more reactive in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).
Chloro to Fluoro: A chloro-substituted precursor could be converted to a fluoro-analogue using a fluoride (B91410) source like KF.
These reactions are driven by factors such as the relative bond strengths of the carbon-halogen bonds and the solubility of the resulting metal halide salts. nih.gov While synthetically useful, achieving high efficiency and selectivity on polyhalogenated aromatic systems can be challenging and requires careful optimization of catalysts, ligands, and reaction conditions.
Introduction of the Ethoxy Moiety via Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
Exploration of Green Chemistry Principles in Synthetic Protocols
The principles of green chemistry offer a framework for designing more sustainable and environmentally benign chemical processes. acs.org The synthesis of a complex molecule like this compound provides multiple opportunities to apply these principles.
Atom Economy and E-Factor: One of the core principles is maximizing atom economy , which measures the efficiency of a reaction in converting reactant atoms to the desired product. acs.orgjocpr.comnih.gov Reactions with high atom economy, like additions and rearrangements, are preferred over substitutions and eliminations, which inherently generate byproducts. nih.gov The E-Factor (Environmental Factor) provides a practical measure of waste generation, defined as the mass of waste per mass of product. chembam.comresearchgate.net Analyzing the SNAr route, the main byproduct is sodium fluoride (NaF), leading to a relatively good atom economy for a substitution reaction. Catalytic approaches are inherently superior in this regard as they reduce the need for stoichiometric reagents. acs.org
Use of Greener Solvents: Many traditional SNAr reactions employ polar aprotic solvents like DMF or DMSO, which have environmental and health concerns. Green chemistry encourages the search for safer alternatives. nih.gov Research has shown that solvents like polyethylene (B3416737) glycol (PEG) and certain ionic liquids can be effective media for nucleophilic aromatic substitution, offering advantages such as low toxicity, biodegradability, and potential for recycling. nih.govnih.govresearchgate.netrepositorioinstitucional.mx For example, SNAr reactions have been successfully carried out in PEG-400 at elevated temperatures, often with reduced reaction times and excellent yields. nih.gov
Catalysis: The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. acs.org The catalytic etherification methods discussed in section 2.2.1.2 are prime examples. Developing highly efficient and recyclable catalysts for the synthesis of these benzaldehyde architectures is a key goal of green chemistry.
Solvent-Free Reaction Methodologies for Aldol (B89426) Condensation
The aldol condensation, particularly the Claisen-Schmidt variant, is a cornerstone of carbon-carbon bond formation in organic synthesis. truman.edu This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen. wikipedia.org Traditionally, these reactions are conducted in solvents, which can contribute significantly to chemical waste and environmental impact. jddhs.com In alignment with the principles of green chemistry, there has been a substantial shift towards developing solvent-free reaction methodologies. scribd.comsciepub.com
Solvent-free, or solid-state, Claisen-Schmidt condensations have proven to be a highly efficient and environmentally benign alternative. wikipedia.orgnih.gov These reactions are often carried out by simply grinding the solid reactants—an aldehyde and a ketone—with a catalytic amount of a solid base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.govresearchgate.net The mechanical grinding brings the reactants into close contact, and often a eutectic mixture forms, creating a liquid phase that facilitates the reaction. truman.edu This technique, a form of mechanochemistry, eliminates the need for hazardous organic solvents, simplifies the product isolation process, and can dramatically reduce reaction times. jddhs.comresearchgate.net
Research has demonstrated that quantitative yields of α,β-unsaturated ketones (chalcones) can be achieved in the absence of any solvent. wikipedia.org For instance, the reaction between various substituted benzaldehydes and cycloalkanones using a catalytic amount (20 mol%) of solid NaOH yielded products in 96–98% yields after just a few minutes of grinding. nih.gov This methodology is applicable to a wide range of substrates, indicating its potential utility for the synthesis of complex structures analogous to those derived from this compound. The main advantages of this approach include waste prevention, enhanced safety, and improved atom economy. sciepub.com
| Reactant 1 (Aldehyde) | Reactant 2 (Ketone) | Catalyst | Reaction Conditions | Yield (%) |
| Benzaldehyde | Acetone | Solid NaOH | Grinding, 5 min | 98 |
| 4-Anisaldehyde | Acetophenone | Solid NaOH | Grinding, RT | >95 |
| 3,4-Dimethoxybenzaldehyde | 1-Indanone | Solid NaOH | Grinding, RT | >95 |
| 4-Tolualdehyde | 4-Methylacetophenone | Solid NaOH | Grinding, RT | >95 |
This table presents illustrative data from studies on solvent-free Claisen-Schmidt condensations, demonstrating the high efficiency of this green methodology. truman.edunih.govsciepub.com
Atom Economy and Waste Minimization in Multi-Step Synthesis
Atom economy, a foundational concept in green chemistry developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. wordpress.comepa.gov It is a critical metric for evaluating the sustainability of a synthetic route, especially in multi-step syntheses common in the pharmaceutical and fine chemical industries. ispe.orgjocpr.com A high atom economy signifies a more efficient process that generates minimal waste. numberanalytics.com
Another key metric for assessing the environmental impact of a process is the Environmental Factor (E-factor), introduced by Roger Sheldon. wikipedia.org The E-factor is defined as the mass ratio of waste generated to the mass of the desired product. sheldon.nlrsc.org Industries like pharmaceuticals often have high E-factors (25–100 or more) due to complex, multi-step syntheses. wikipedia.orgresearchgate.net By implementing green chemistry principles—such as using catalytic instead of stoichiometric reagents, minimizing solvent use, and designing one-pot or multi-step processes with multifunctional catalysts—it is possible to decrease the E-factor by an order of magnitude or more. rsc.org
| Synthetic Transformation | Reaction Type | Atom Economy | Major Byproducts | Green Alternative |
| Wittig Reaction | Addition-Elimination | Low | Triphenylphosphine oxide | Catalytic cross-metathesis |
| Grignard Reaction | Addition | High | Magnesium salts | Catalytic addition |
| Friedel-Crafts Acylation | Substitution | Low | Stoichiometric AlCl₃, HCl | Catalytic acylation with solid acids |
| Reduction (e.g., with NaBH₄) | Addition | High | Borate salts | Catalytic hydrogenation |
This table provides a comparative analysis of the atom economy for common synthetic transformations, highlighting the waste generated and suggesting more sustainable, often catalytic, alternatives.
By focusing on atom economy and aiming for a low E-factor, chemists can design more sustainable and cost-effective synthetic pathways. This involves a holistic approach, considering not just the yield of each step but the entire lifecycle of the materials used in the synthesis. nih.gov
Chemical Reactivity and Advanced Transformations of 4 Bromo 2 Ethoxy 6 Fluorobenzaldehyde
Electrophilic and Nucleophilic Reactivity of the Aldehyde Functionality
The aldehyde group is a cornerstone of the molecule's reactivity, participating in a wide array of reactions that enable carbon-carbon and carbon-heteroatom bond formation, as well as oxidation and reduction transformations.
Condensation reactions involving the aldehyde functionality provide a powerful means to construct more complex molecular architectures.
The Aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction, can be employed to synthesize chalcones and other α,β-unsaturated ketones from 4-Bromo-2-ethoxy-6-fluorobenzaldehyde. In a typical Claisen-Schmidt condensation, the aldehyde reacts with a ketone, such as acetophenone, in the presence of a base (e.g., NaOH or KOH) to yield a chalcone derivative. wikipedia.org The electron-withdrawing nature of the aromatic ring, enhanced by the bromo and fluoro substituents, increases the electrophilicity of the aldehyde's carbonyl carbon, facilitating the nucleophilic attack by the enolate of the ketone.
The general reaction scheme involves the deprotonation of the α-carbon of the ketone to form an enolate, which then attacks the carbonyl carbon of this compound. The resulting β-hydroxy ketone readily undergoes dehydration to afford the thermodynamically stable conjugated chalcone.
Hypothetical Aldol Condensation Reactions of this compound
| Ketone Reactant | Base Catalyst | Expected Chalcone Product |
| Acetophenone | NaOH | (E)-1-(4-Bromo-2-ethoxy-6-fluorophenyl)-3-phenylprop-2-en-1-one |
| 4-Methylacetophenone | KOH | (E)-1-(4-Bromo-2-ethoxy-6-fluorophenyl)-3-(p-tolyl)prop-2-en-1-one |
| 4-Methoxyacetophenone | NaOH | (E)-1-(4-Bromo-2-ethoxy-6-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
| 4-Nitroacetophenone | KOH | (E)-1-(4-Bromo-2-ethoxy-6-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
This compound readily undergoes condensation with primary amines to form Schiff bases, also known as imines. This reaction typically proceeds under mild conditions, often with acid or base catalysis, or even neat. The formation of the C=N double bond is a versatile method for introducing nitrogen-containing moieties into the molecular structure. A variety of primary amines, including aliphatic and aromatic amines, can be utilized to generate a diverse library of Schiff base derivatives. nih.govmediresonline.orgjetir.org
The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. Subsequent dehydration, which is often the rate-determining step, leads to the formation of the stable imine product. ijacskros.com
Examples of Amine Substrates for Schiff Base Formation
| Amine Substrate | Reaction Conditions | Product Type |
| Aniline | Ethanol (B145695), reflux | N-(4-Bromo-2-ethoxy-6-fluorobenzylidene)aniline |
| p-Toluidine | Acetic acid (cat.), ethanol | N-(4-Bromo-2-ethoxy-6-fluorobenzylidene)-4-methylaniline |
| 2-Aminophenol | Methanol (B129727), room temp. | 2-((E)-(4-Bromo-2-ethoxy-6-fluorobenzylidene)amino)phenol |
| Benzylamine | Toluene (B28343), Dean-Stark | N-(4-Bromo-2-ethoxy-6-fluorobenzylidene)-1-phenylmethanamine |
The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 4-Bromo-2-ethoxy-6-fluorobenzoic acid. A variety of oxidizing agents can accomplish this transformation, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) to milder reagents. The choice of oxidant can be crucial to avoid unwanted side reactions, particularly with the sensitive halogen substituents.
Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion
| Oxidizing Agent | Typical Conditions |
| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, heat |
| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temperature |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia |
| Hydrogen Peroxide (H₂O₂) | Often with a catalyst, various solvents |
The aldehyde group can be selectively reduced to a primary alcohol, (4-Bromo-2-ethoxy-6-fluorophenyl)methanol, using a variety of reducing agents. The most common laboratory reagents for this purpose are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling, typically used in alcoholic solvents. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107).
Comparison of Common Reducing Agents
| Reducing Agent | Reactivity | Typical Solvents | Work-up |
| Sodium Borohydride (NaBH₄) | Mild, selective for aldehydes and ketones | Methanol, Ethanol | Aqueous |
| Lithium Aluminum Hydride (LiAlH₄) | Strong, reduces most carbonyls | Diethyl ether, THF | Aqueous, acidic |
Condensation Reactions for C-C and C=N Bond Formation
Strategic Manipulations of Aromatic Halogen Substituents (Bromine and Fluorine)
The presence of two different halogen atoms on the aromatic ring, bromine and fluorine, opens up avenues for selective functionalization through various cross-coupling and substitution reactions. The differential reactivity of the C-Br and C-F bonds is key to achieving regioselectivity.
In transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond. This allows for the selective substitution of the bromine atom while leaving the fluorine atom intact. This chemoselectivity provides a powerful tool for introducing new carbon-carbon or carbon-heteroatom bonds at the C4 position. researchgate.netnih.gov
Conversely, the fluorine atom, being ortho to the electron-withdrawing aldehyde group, is activated towards nucleophilic aromatic substitution (SNAr). Strong nucleophiles can displace the fluoride (B91410) anion to form a new bond at the C6 position. The rate of this reaction is enhanced by the presence of the ortho-aldehyde and the para-bromo substituent, which help to stabilize the intermediate Meisenheimer complex. wikipedia.orgscience.govlibretexts.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions are cornerstones of modern organic synthesis, providing powerful methods for the construction of carbon-carbon and carbon-heteroatom bonds. For this compound, the carbon-bromine bond serves as a primary reaction site for such transformations due to its greater reactivity in typical catalytic cycles compared to the more inert carbon-fluorine bond.
The Suzuki-Miyaura coupling is a highly efficient palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound. In the case of this compound, the bromine atom is readily susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. This reaction is a straightforward method for synthesizing complex biaryl structures, which are prevalent in medicinal chemistry and materials science. nih.gov The reaction of this compound with various aryl or heteroaryl boronic acids or their esters proceeds in the presence of a palladium catalyst and a base to yield the corresponding biaryl products.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Boronic Acid Partner | Catalyst/Base System | Expected Biaryl Product |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-ethoxy-6-fluoro-[1,1'-biphenyl]-4-carbaldehyde |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₃PO₄ | 2-ethoxy-6-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde |
The carbon-bromine bond of this compound also serves as a handle for other pivotal palladium-catalyzed C-C bond-forming reactions, namely the Heck and Sonogashira couplings.
The Heck reaction facilitates the coupling of aryl halides with alkenes. organic-chemistry.org This transformation allows for the introduction of vinyl groups onto the aromatic ring, producing substituted stilbenes and other conjugated systems. The reaction typically demonstrates high stereoselectivity, favoring the formation of the E-isomer. organic-chemistry.org
The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. mdpi.com This reaction is co-catalyzed by palladium and copper(I) and requires a base. mdpi.comorganic-chemistry.org It provides direct access to arylalkynes, which are valuable intermediates for synthesizing more complex molecules and conjugated materials. In dihalogenated substrates, the reaction selectively occurs at the more reactive halide, which is typically iodide, followed by bromide. libretexts.org
Table 2: Heck and Sonogashira Coupling Reactions
| Coupling Reaction | Reagent | Catalyst System | Expected Product |
|---|---|---|---|
| Heck Coupling | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | (E)-2-ethoxy-6-fluoro-4-styrylbenzaldehyde |
| Heck Coupling | Ethyl acrylate | PdCl₂(PPh₃)₂ / K₂CO₃ | (E)-ethyl 3-(4-ethoxy-2-fluoro-6-formylphenyl)acrylate |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 2-ethoxy-6-fluoro-4-(phenylethynyl)benzaldehyde |
Nucleophilic Aromatic Substitution (SNAr) at Fluorine or Bromine Centers
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the potent electron-withdrawing aldehyde group (-CHO) activates both halogen substituents. It is para to the fluorine atom and ortho to the bromine atom, making both sites potential targets for nucleophilic attack.
The outcome of the SNAr reaction is often dictated by the nature of the leaving group. In many SNAr reactions, fluoride is a better leaving group than other halogens like bromide. youtube.com This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged Meisenheimer complex. nih.gov The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. youtube.com Consequently, SNAr reactions on this compound are expected to proceed with high selectivity at the fluorine-bearing carbon.
Table 3: Regioselective SNAr Reactions at the Fluorine Center
| Nucleophile | Reagent/Solvent | Expected Product |
|---|---|---|
| Methoxide (B1231860) | NaOMe / MeOH | 4-Bromo-2-ethoxy-6-methoxybenzaldehyde |
| Phenoxide | PhOH / K₂CO₃ / DMF | 4-Bromo-2-ethoxy-6-phenoxybenzaldehyde |
| Pyrrolidine | Pyrrolidine / DMSO | 4-Bromo-2-ethoxy-6-(pyrrolidin-1-yl)benzaldehyde |
Selective Metal-Halogen Exchange Reactions for Further Functionalization
Metal-halogen exchange is a fundamental organometallic reaction used to convert organic halides into organometallic reagents, which can then react with a wide array of electrophiles. wikipedia.org This transformation is particularly effective for preparing aryllithium and Grignard reagents. The rate of exchange is highly dependent on the halogen, following the general trend I > Br > Cl >> F. wikipedia.org
This selectivity allows for the bromine atom in this compound to be selectively exchanged while leaving the C-F bond intact. Treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (-78 °C) generates a transient aryllithium species. This highly reactive intermediate can be trapped with various electrophiles to introduce new functional groups at the 4-position of the aromatic ring. This method provides a powerful route for diversification of the molecular scaffold. nih.govgrowingscience.com
Table 4: Functionalization via Lithium-Bromine Exchange
| 1. Reagent | 2. Electrophile (E⁺) | Resulting Product |
|---|---|---|
| n-BuLi in THF, -78°C | Dimethylformamide (DMF) | 2-ethoxy-6-fluoroisophthalaldehyde |
| t-BuLi in THF, -78°C | Carbon dioxide (CO₂) | 4-ethoxy-2-fluoro-6-formylbenzoic acid |
| n-BuLi in THF, -78°C | Iodine (I₂) | 2-ethoxy-6-fluoro-4-iodobenzaldehyde |
Influence and Transformations of the Ethoxy Group
The 2-ethoxy group in this compound is not merely a passive substituent. It exerts a significant electronic influence on the reactivity of the aromatic ring and can itself be a target for chemical modification, most notably through cleavage reactions.
Cleavage Reactions of Aromatic Ethers
The cleavage of aryl ethers to their corresponding phenols is a common and important transformation in organic synthesis. This reaction is typically achieved under harsh conditions using strong protic acids like HBr and HI or potent Lewis acids such as boron tribromide (BBr₃). libretexts.org
The mechanism with HBr or HI involves the initial protonation of the ether oxygen, which creates a good leaving group. A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the less sterically hindered carbon of the C-O bond. In the case of an aryl ethyl ether, the attack occurs on the ethyl group via an SN2 mechanism, releasing the phenol. libretexts.org
Boron tribromide is another highly effective reagent for cleaving aryl ethers, often functioning under milder conditions than strong acids. orgsyn.orgmdma.ch The reaction proceeds through the formation of a complex between the Lewis acidic boron atom and the ethereal oxygen, followed by the cleavage of the alkyl-oxygen bond. mdma.ch This transformation converts the ethoxy group into a hydroxyl group, yielding 4-bromo-6-fluoro-2-hydroxybenzaldehyde.
Table 5: Reagents for the Cleavage of the Ethoxy Group
| Reagent | Typical Conditions | Products |
|---|---|---|
| Hydrobromic acid (HBr) | Acetic acid, reflux | 4-bromo-6-fluoro-2-hydroxybenzaldehyde + Bromoethane |
| Boron tribromide (BBr₃) | Dichloromethane (DCM), 0°C to rt | 4-bromo-6-fluoro-2-hydroxybenzaldehyde + Bromoethane |
Stereoelectronic Effects of the Ethoxy Substituent on Reactivity
The reactivity of this compound is intricately governed by the stereoelectronic effects exerted by its substituents on the aromatic ring. The ethoxy group at the C2 position, in particular, plays a crucial role in modulating the electron density distribution and, consequently, the chemical behavior of the molecule. Its influence is a delicate balance of two opposing electronic effects: the resonance (or mesomeric) effect and the inductive effect.
The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene (B151609) ring. This donation of electron density, known as a positive resonance effect (+M), predominantly increases the electron density at the ortho and para positions relative to the ethoxy group. In the case of this compound, this effect enhances the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack at the positions activated by the ethoxy group.
The interplay of these effects, along with the contributions from the bromo and fluoro substituents, dictates the reactivity of the aldehyde functional group. The net electron-donating nature of the ethoxy group increases the electron density on the carbonyl carbon of the aldehyde, which can decrease its electrophilicity. This deactivation of the carbonyl group can render the molecule less reactive towards nucleophilic addition reactions compared to unsubstituted benzaldehyde (B42025).
Furthermore, the presence of the ethoxy group at the ortho position to the aldehyde can introduce steric hindrance. This can influence the approach of reagents to the carbonyl carbon, potentially affecting reaction rates and stereoselectivity. The conformation of the ethoxy group, specifically the orientation of the ethyl group relative to the plane of the aromatic ring, can also play a role in the extent of steric and electronic effects.
| Substituent | σp (para) | σm (meta) | Nature of Effect |
|---|---|---|---|
| -OCH2CH3 (Ethoxy) | -0.24 | +0.1 | Electron-donating by resonance, electron-withdrawing by induction |
| -Br (Bromo) | +0.23 | +0.39 | Electron-withdrawing by induction, weakly deactivating |
| -F (Fluoro) | +0.06 | +0.34 | Strongly electron-withdrawing by induction, weakly deactivating |
The combined electronic influence of the ethoxy, bromo, and fluoro substituents on the aldehyde's reactivity is complex. The electron-donating resonance from the ethoxy group at the ortho position would tend to decrease the electrophilicity of the carbonyl carbon. In contrast, the strong inductive electron withdrawal from the fluoro group at the other ortho position and the bromo group at the para position would work to increase its electrophilicity. The net effect on the reactivity towards nucleophiles would depend on the balance of these competing electronic influences.
The substitution pattern also affects the acidity of the aldehydic proton and the stability of any intermediates formed during reactions. For instance, in reactions involving the formation of a carbocation intermediate, the electron-donating ethoxy group would have a stabilizing effect if the positive charge can be delocalized onto the ring and to the oxygen atom through resonance.
Applications of 4 Bromo 2 Ethoxy 6 Fluorobenzaldehyde As a Versatile Synthetic Building Block
Precursor in the Synthesis of Heterocyclic Scaffolds
The specific arrangement of substituents on the 4-Bromo-2-ethoxy-6-fluorobenzaldehyde ring enables its efficient conversion into important heterocyclic systems, which form the core of many biologically active compounds.
The presence of a fluorine atom ortho to the aldehyde group is a key feature that facilitates the synthesis of indazole derivatives. A practical and effective method for creating the indazole core involves the reaction of o-fluorobenzaldehydes with hydrazine (B178648). nih.govresearchgate.net In this reaction, hydrazine hydrate (B1144303) condenses with the aldehyde to form a hydrazone intermediate. Subsequent intramolecular nucleophilic aromatic substitution, where the terminal nitrogen of the hydrazone displaces the ortho-fluorine atom, leads to the formation of the fused pyrazole (B372694) ring, yielding the indazole scaffold. nih.govresearchgate.net
This synthetic strategy is advantageous as it often proceeds under mild conditions and avoids the use of harsh reagents. nih.gov The utilization of O-methyloxime derivatives of the benzaldehyde (B42025) can also be employed to eliminate competitive side reactions, such as the Wolf-Kishner reduction, which can occur in direct preparations from the aldehyde. researchgate.net The resulting bromo- and ethoxy-substituted fluoroindazole can then be further functionalized, making this compound a strategic starting point for a library of diverse indazole compounds.
Table 1: Synthesis of Indazole Derivatives from o-Fluorobenzaldehydes
| Starting Material | Reagent | Key Transformation | Product Class |
|---|
Quinazoline (B50416) and its derivatives are another class of vital nitrogen-containing heterocycles with significant applications in medicinal chemistry. The synthesis of quinazolines can be achieved through various methods, often involving the condensation of a 2-aminobenzaldehyde (B1207257) or a related derivative with a nitrogen source. organic-chemistry.org While not a direct precursor, this compound can be chemically modified to enter these synthetic pathways.
For instance, the aldehyde group can be converted into a different functional group, or the aromatic ring can be further substituted to introduce the necessary amine functionality. A common route involves the reaction of 2-aminobenzaldehydes with amines, catalyzed by agents like molecular iodine, to yield quinazolines. organic-chemistry.org Therefore, a synthetic sequence that transforms the 6-fluoro substituent of the starting benzaldehyde into an amino group would render it a suitable precursor for this type of cyclization reaction. The resulting 6-bromo-quinazoline derivatives are recognized as potent cytotoxic agents. nih.gov
Intermediate in the Rational Design of Potential Bioactive Molecules
The structural motifs present in this compound are frequently found in molecules designed for pharmaceutical and agrochemical applications. Its utility as an intermediate allows for the systematic development of novel compounds with potential biological activity.
Substituted benzaldehydes and the heterocyclic systems derived from them are foundational to the discovery of new therapeutic agents.
Antiviral Activity: Certain hydroxy-substituted benzaldehydes have been shown to suppress the replication of viruses like herpes simplex type 1 (HSV-1). researchgate.net The core benzaldehyde structure is a key component in designing new antiviral compounds.
Anticancer Activity: A wide range of benzaldehyde derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. ufc.br Studies on salicylaldehyde (B1680747) benzoylhydrazones, for example, have shown potent antiproliferative effects, particularly against leukemia cell lines. mdpi.com Benzaldehyde itself has been investigated for its ability to halt the spread of pancreatic cancer by interfering with key protein interactions. bioengineer.org The indazole and quinazoline scaffolds, readily accessible from this starting material, are also well-established frameworks for anticancer drugs. nih.govnih.gov
Anti-inflammatory Activity: Benzaldehyde derivatives isolated from natural sources, such as the marine fungus Eurotium sp., have been shown to inhibit key inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov These compounds often work by suppressing the expression of enzymes like iNOS and COX-2, making them promising leads for new anti-inflammatory drugs. acs.org
Table 2: Bioactivities of Benzaldehyde-Derived Scaffolds
| Scaffold | Bioactivity | Example Target/Mechanism |
|---|---|---|
| Substituted Benzaldehydes | Anticancer | Induction of apoptosis, cell cycle arrest researchgate.net |
| Substituted Benzaldehydes | Anti-inflammatory | Inhibition of iNOS and COX-2 expression acs.org |
| Substituted Benzaldehydes | Antiviral | Suppression of viral replication (e.g., HSV-1) researchgate.net |
| Indazole Derivatives | Anticancer | Kinase inhibition |
Alkoxy-substituted benzaldehydes are important intermediates in the synthesis of agrochemicals. google.com Phenolic ether structures, which can be synthesized from benzaldehyde precursors, are utilized in the development of pesticides, herbicides, and fungicides. orientjchem.org For example, m-phenoxybenzaldehyde is a key intermediate in the production of permethrin, a widely used insecticide. wikipedia.org The specific combination of ethoxy, bromo, and fluoro substituents in this compound provides a unique starting point for creating novel agrochemical agents with potentially enhanced efficacy or modified modes of action.
Benzoxaboroles are a class of boron-containing heterocyclic compounds that have emerged as a "privileged structure" in medicinal chemistry due to their unique mechanism of action as enzyme inhibitors. sciengine.com They have found applications as antifungal, anti-inflammatory, and antibacterial agents. enamine.net A key application is their use as β-lactamase inhibitors, which can restore the efficacy of β-lactam antibiotics against resistant bacteria.
The synthesis of the benzoxaborole scaffold can be achieved through methods that utilize substituted 2-bromobenzaldehydes. sciengine.com A general approach involves the conversion of the bromo-substituted aldehyde to an arylboronic acid, followed by an ortho-oxalkylation step. nih.gov The structural features of this compound make it an ideal precursor for highly substituted benzoxaborole derivatives, which could be investigated as next-generation enzyme inhibitors.
Monomer and Intermediate for Advanced Polymeric Materials Research
The aldehyde functionality of this compound makes it a prime candidate for polymerization reactions, particularly in the synthesis of conjugated polymers. These materials are of significant interest due to their unique electronic and optical properties, finding applications in various fields of materials science.
Polyazomethines, also known as poly(Schiff base)s, are a class of polymers characterized by the repeating azomethine (-C=N-) linkage in their backbone. They are typically synthesized through the polycondensation reaction of a dialdehyde (B1249045) with a diamine. This compound, being a monoaldehyde, can be used to synthesize Schiff base monomers which can then be polymerized, or it can be used to end-cap polymer chains, thereby controlling the molecular weight and properties of the final material.
The general reaction involves the condensation of the aldehyde group with a primary amine to form an imine or Schiff base. When a diamine is used, this reaction can proceed at both ends to form a polymer chain. The presence of the ethoxy, fluoro, and bromo substituents on the aromatic ring of the aldehyde monomer is expected to impart specific properties to the resulting polyazomethine, such as increased solubility, thermal stability, and modified electronic characteristics due to their electron-donating and electron-withdrawing effects.
Table 1: Potential Diamine Co-monomers for Polyazomethine Synthesis
| Diamine Co-monomer | Resulting Polymer Structural Feature | Potential Influence on Polymer Properties |
| 1,4-Phenylenediamine | Rigid aromatic backbone | High thermal stability, potential for high charge carrier mobility. |
| 4,4'-Oxydianiline | Flexible ether linkage | Improved solubility and processability, potential for film-forming. |
| Benzidine | Extended conjugated system | Red-shifted absorption/emission, enhanced conductivity. |
| 1,6-Hexanediamine | Flexible aliphatic spacer | Increased flexibility, lower glass transition temperature. |
The structural attributes of this compound make it an attractive intermediate for the development of organic electronic materials. Conjugated polymers and small molecules derived from this building block could be utilized in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for constructing extended π-conjugated systems. bohrium.comresearchgate.net The fluorine and ethoxy groups can be used to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. Fluorination, in particular, is a common strategy to lower both HOMO and LUMO levels, which can improve air stability and facilitate electron injection/transport in electronic devices. The combination of these features allows for the systematic design of materials with tailored optoelectronic properties.
Contributions to the Design and Synthesis of Complex Functional Aromatic Systems
Beyond polymer science, this compound is a key starting material for the synthesis of complex and highly functionalized small molecules, particularly those with applications in medicinal chemistry and materials science.
Stilbene derivatives are an important class of compounds known for their diverse biological activities and applications as fluorescent materials. mdpi.com Fluorinated stilbenes, in particular, often exhibit enhanced properties. The aldehyde group of this compound can be readily converted to an alkene via olefination reactions, most notably the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. nih.govwiley-vch.dejuliethahn.com
In a typical Wittig reaction, the aldehyde reacts with a phosphonium (B103445) ylide (generated from a phosphonium salt) to form the alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The HWE reaction, which uses a phosphonate (B1237965) carbanion, is often preferred for its high stereoselectivity, typically yielding the (E)-alkene, and the ease of removal of the phosphate (B84403) byproduct. wiley-vch.denrochemistry.com By choosing the appropriate phosphonium salt or phosphonate ester, a wide variety of substituted fluorostilbene derivatives can be synthesized from this compound.
Table 2: Synthesis of Fluorostilbene Derivatives via Olefination Reactions
| Reagent | Reaction Type | Product Class | Potential Application |
| Benzyltriphenylphosphonium bromide | Wittig | Substituted Fluorostilbene | Fluorescent Dyes |
| Diethyl (4-methoxybenzyl)phosphonate | HWE | Methoxy-substituted Fluorostilbene | Optical Brighteners mdpi.com |
| (4-Cyanobenzyl)triphenylphosphonium chloride | Wittig | Cyano-substituted Fluorostilbene | Organic Electronics |
| Diethyl (2-pyridylmethyl)phosphonate | HWE | Pyridyl-substituted Fluorostilbene | Bioactive Molecules |
The presence of both bromine and fluorine atoms on the aromatic ring allows for selective functionalization through different reaction pathways. This dual reactivity is key to its utility in creating a diverse library of aromatic monoaldehydes.
The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions. organic-chemistry.org For instance, a Suzuki-Miyaura coupling with an arylboronic acid can introduce a new aryl group at the 4-position, creating biaryl structures. bohrium.comresearchgate.net
Conversely, the fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) by the ortho-aldehyde group and the para-bromo substituent. libretexts.orgyoutube.com The high electronegativity of fluorine makes the carbon it is attached to electrophilic, facilitating attack by a nucleophile. stackexchange.comyoutube.com This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, or thiolates, at the 2-position (relative to the bromine). This regioselectivity allows for the synthesis of a wide range of 2-functionalized aromatic compounds that would be difficult to access through other methods. nih.gov
Table 3: Selective Functionalization Reactions
| Position | Reaction Type | Reagent Example | Resulting Functional Group |
| 4-(Bromo) | Suzuki-Miyaura Coupling | Phenylboronic acid | -Phenyl |
| 4-(Bromo) | Sonogashira Coupling | Phenylacetylene | -Phenylethynyl |
| 4-(Bromo) | Buchwald-Hartwig Amination | Aniline | -NHPh |
| 2-(Fluoro) | Nucleophilic Aromatic Substitution (SNAr) | Sodium methoxide (B1231860) | -OCH₃ |
| 2-(Fluoro) | Nucleophilic Aromatic Substitution (SNAr) | Pyrrolidine | -N(CH₂)₄ |
| 2-(Fluoro) | Nucleophilic Aromatic Substitution (SNAr) | Sodium thiophenoxide | -SPh |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁷O.
While specific experimental spectra for 4-Bromo-2-ethoxy-6-fluorobenzaldehyde are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the substituent effects on the benzaldehyde (B42025) scaffold.
Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals for the aldehyde proton, the aromatic protons, and the protons of the ethoxy group.
Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the benzene (B151609) ring. It is expected to appear as a singlet in the range of δ 9.8–10.5 ppm.
Aromatic Protons (Ar-H): The two protons on the aromatic ring are in different chemical environments and are expected to appear as doublets due to coupling with the adjacent fluorine atom. Their precise shifts are influenced by the electronic effects of the bromine, fluorine, and ethoxy substituents.
Ethoxy Protons (-OCH₂CH₃): The ethoxy group will present as a quartet for the methylene (B1212753) (-OCH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other. The methylene protons, being attached to the electronegative oxygen, will be further downfield (δ 3.9–4.2 ppm) compared to the methyl protons (δ 1.3–1.5 ppm).
Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to the low symmetry of the molecule, nine distinct signals are expected.
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon and is expected to resonate in the δ 188–195 ppm region. nih.gov
Aromatic Carbons: Six distinct signals are anticipated for the benzene ring carbons. The chemical shifts are influenced by the attached substituents. The carbon bearing the fluorine (C-F) will show a large one-bond coupling constant (¹JCF), while other carbons will exhibit smaller couplings. The carbon attached to bromine (C-Br) would appear around δ 115-125 ppm.
Ethoxy Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂) is expected around δ 60–70 ppm, while the terminal methyl carbon (-CH₃) will be the most shielded, appearing around δ 14–16 ppm. irisotope.comslideshare.net
Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| -CHO | 9.8 - 10.5 (singlet) | 188 - 195 |
| Ar-H | ~7.0 - 7.5 (doublets) | - |
| C-Br | - | 115 - 125 |
| C-F | - | 158 - 162 (large ¹JCF) |
| C-OEt | - | 155 - 159 |
| Other Ar-C | - | 110 - 140 |
| -OCH₂CH₃ | 3.9 - 4.2 (quartet) | 60 - 70 |
| -OCH₂CH₃ | 1.3 - 1.5 (triplet) | 14 - 16 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin coupling networks. A key correlation would be observed between the methylene (-OCH₂) and methyl (-CH₃) protons of the ethoxy group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the proton signals of the ethoxy group and the aromatic ring to their corresponding carbon signals.
Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum of this compound would be dominated by absorption bands corresponding to its key functional groups.
Aldehyde Group (CHO): The most prominent feature would be the strong carbonyl (C=O) stretching vibration, expected in the region of 1690–1715 cm⁻¹. The exact position is influenced by the electronic effects of the aromatic substituents. The aldehyde C-H stretch typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. ias.ac.in
Ether Linkage (Ar-O-CH₂): The ether group is characterized by its asymmetric C-O-C stretching vibration, which would likely appear as a strong band in the 1200–1250 cm⁻¹ region. The symmetric stretch is typically weaker and found near 1000–1050 cm⁻¹.
Halogen Modes: The carbon-fluorine (C-F) stretching vibration gives rise to a strong absorption in the 1100–1200 cm⁻¹ range. The carbon-bromine (C-Br) stretch occurs at lower frequencies, typically between 500–650 cm⁻¹.
Aromatic Ring: The spectrum will also show C=C stretching vibrations for the aromatic ring in the 1450–1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹.
Predicted IR Absorption Frequencies
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C=O Stretch | Aldehyde | 1690 - 1715 | Strong |
| C-H Stretch | Aldehyde | 2720 & 2820 | Weak |
| C-O-C Asymmetric Stretch | Ether | 1200 - 1250 | Strong |
| C-F Stretch | Fluoroaromatic | 1100 - 1200 | Strong |
| C-Br Stretch | Bromoaromatic | 500 - 650 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |
| C-H Stretch | Aromatic Ring | > 3000 | Medium-Weak |
In the solid state, molecules of this compound may engage in various non-covalent interactions that can be subtly detected by vibrational spectroscopy. Weak hydrogen bonds, such as those between the slightly acidic aldehyde proton or aromatic C-H protons and the oxygen atom of a neighboring carbonyl group (C-H···O), can cause shifts in the corresponding stretching frequencies. For instance, the formation of such a hydrogen bond would typically lead to a slight red-shift (lowering of frequency) and broadening of the C=O stretching band in the IR spectrum compared to its position in a non-polar solvent. Furthermore, potential halogen···halogen (Br···F) or halogen···oxygen interactions could also influence the crystal packing and produce subtle changes in the low-frequency region of the vibrational spectrum. irisotope.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the compound.
Electron Ionization Mass Spectrometry (EIMS)
Electron Ionization Mass Spectrometry (EIMS) subjects the molecule to a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the molecular ion peak would be observed as a doublet of nearly equal intensity at m/z 246 and 248, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). libretexts.org The fragmentation is predicted to occur through several pathways, including the loss of the ethoxy group, the formyl group, and the bromine atom.
Key expected fragmentation pathways include the loss of a hydrogen atom (M-1), cleavage of the ethoxy group leading to loss of ethylene (B1197577) (M-28), and loss of the formyl radical (M-29). docbrown.info The benzoyl cation fragment is often a stable and prominent peak in the spectra of benzaldehydes. docbrown.info
Table 1: Predicted EIMS Fragmentation Pattern for this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula of Fragment |
|---|---|---|---|
| 246 | 248 | Molecular Ion | [C₉H₈BrFO₂]⁺ |
| 218 | 220 | Loss of CO | [C₈H₈BrFO]⁺ |
| 217 | 219 | Loss of CHO | [C₈H₈BrF]⁺ |
| 201 | 203 | Loss of C₂H₅O | [C₇H₃BrFO]⁺ |
| 167 | - | Loss of Br | [C₉H₈FO₂]⁺ |
Note: This table is based on predicted fragmentation patterns for halogenated aromatic aldehydes.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a compound by measuring its mass with very high accuracy (typically to four or five decimal places). chimia.ch This allows for the calculation of a precise molecular formula, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would confirm its elemental composition as C₉H₈BrFO₂. bohrium.comrsc.org
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₈BrFO₂ |
| Theoretical Monoisotopic Mass (for ⁷⁹Br) | 245.9719 u |
Note: The exact mass is calculated using the most abundant isotopes: C=12.00000, H=1.00783, F=18.99840, O=15.99491, ⁷⁹Br=78.91834, ⁸¹Br=80.91629.
X-ray Crystallography for Solid-State Structural Analysis
As of now, there is no publicly available crystal structure for this compound in crystallographic databases. An X-ray crystallographic analysis of this compound would provide invaluable insights into its solid-state conformation, including the planarity of the benzaldehyde moiety and the orientation of the ethoxy substituent. It would also elucidate any intermolecular interactions involving the bromine, fluorine, and oxygen atoms, which are crucial for understanding its physical properties and for crystal engineering. nih.gov
Advanced Chromatographic Separations and Method Validation
Chromatographic techniques are essential for separating this compound from isomers, impurities, and reactants, as well as for monitoring the progress of chemical reactions.
Low Thermal Mass Gas Chromatography (LTM GC) for Isomer Separation and Quantification
Low Thermal Mass Gas Chromatography (LTM GC) is an advanced GC technique that allows for extremely fast temperature programming and rapid cooling times. nih.govscispace.com This technology utilizes columns with low thermal mass, enabling faster separations and higher sample throughput compared to conventional GC ovens. msconsult.dkresearchgate.net A sensitive and highly efficient LTM GC method has been developed for the separation and quantification of ten isomers of bromofluorobenzaldehyde, demonstrating the technique's suitability for analyzing structurally similar compounds. rsc.org This method, validated according to ICH guidelines, shows excellent specificity, precision, linearity, and accuracy. rsc.org
Given its proven success with closely related isomers, LTM GC is an ideal technique for the separation and quantification of this compound from its potential isomers. rsc.org
Table 3: Validated LTM GC Method Parameters for Bromofluorobenzaldehyde Isomers
| Parameter | Condition / Value |
|---|---|
| Chromatographic System | Agilent 7890A LTM GC with FID |
| Column | DB-624 (20 m length × 0.18 mm ID, 1.0 µm particle size) |
| Carrier Gas | Hydrogen at 2.0 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature | 300°C |
| Temperature Program | Ultrafast temperature programming |
| Linearity (Correlation Coefficient) | > 0.999 for all isomers |
| Detection Limit (LOD) | 0.4 ppm |
| Quantitation Limit (LOQ) | 1.2 ppm |
| Accuracy (% Recovery) | 93.7% to 107.7% |
Source: Data adapted from a validated method for bromofluorobenzaldehyde isomers, demonstrating the applicability of LTM GC for this class of compounds. rsc.org
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for assessing purity, identifying impurities, and monitoring reaction kinetics. moravek.comamericanpharmaceuticalreview.comresolvemass.ca For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. americanpharmaceuticalreview.com This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase (like C18) and a polar mobile phase.
This technique is invaluable for determining the purity of synthesized batches by separating the main compound from starting materials, by-products, and degradation products. moravek.com During a synthesis, HPLC can be used to monitor the reaction's progress by taking aliquots from the reaction mixture over time and analyzing the relative peak areas of reactants and the product. youtube.com
Table 4: Typical RP-HPLC Method Parameters for Aromatic Aldehyde Analysis
| Parameter | Condition / Value |
|---|---|
| Chromatographic System | HPLC with UV-Vis Detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C - 40°C |
| Detection Wavelength | ~254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Note: These are general starting conditions for method development for aromatic aldehydes and would require optimization for this compound. youngin.comlawdata.com.tw
Thin-Layer Chromatography (TLC) for Reaction Progression Assessment
Thin-Layer Chromatography (TLC) serves as a rapid, efficient, and cost-effective analytical technique for qualitatively monitoring the progress of chemical reactions involving this compound. This method allows for the real-time assessment of the consumption of starting materials and the formation of products, thereby enabling the determination of reaction completion or the identification of intermediate species. libretexts.orgresearchgate.net
The fundamental principle of TLC in reaction monitoring relies on the differential partitioning of various components of a reaction mixture between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). silicycle.com Due to differences in polarity, structure, and functional groups, each compound travels up the TLC plate at a distinct rate, resulting in a specific retention factor (Rƒ) value.
To monitor a reaction, small aliquots of the reaction mixture are sampled at various time intervals and spotted onto a TLC plate. libretexts.orgrochester.edu Typically, lanes are also spotted with the pure starting material(s) and a "co-spot," which consists of both the starting material and the reaction mixture spotted in the same lane. rochester.edu This practice aids in the unambiguous identification of the starting material spot within the reaction mixture lane. As the reaction proceeds, the intensity of the spot corresponding to the starting material, this compound, is observed to diminish, while a new spot corresponding to the product appears and intensifies. libretexts.org
Stationary and Mobile Phase Selection
For the analysis of this compound and its reaction products, silica gel 60 F254 plates are commonly employed as the stationary phase. The selection of an appropriate mobile phase is critical for achieving clear separation of the spots. A common starting point for aromatic aldehydes is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). silicycle.comnih.gov The polarity of the eluent system is optimized by adjusting the ratio of these solvents to achieve Rƒ values for the key components ideally between 0.2 and 0.8 for accurate assessment. silicycle.com
Visualization Techniques
Since this compound is an aromatic compound, it is inherently UV-active due to its conjugated system. libretexts.orglabster.com Therefore, the primary method for visualization is non-destructive, involving the use of a UV lamp at a wavelength of 254 nm. libretexts.org Under UV illumination, the compound will appear as a dark spot against the fluorescent green background of the TLC plate. labster.com
For enhanced visualization or for compounds that are not UV-active, various chemical staining methods can be employed. These methods are destructive to the sample. labster.com Common stains for aldehydes and other functional groups include:
Potassium permanganate (B83412) (KMnO₄) stain: This stain reacts with oxidizable functional groups, such as aldehydes, appearing as yellow-brown spots on a purple background. silicycle.com
p-Anisaldehyde stain: This stain is particularly useful for aldehydes, ketones, and alcohols, often producing distinctly colored spots upon heating. libretexts.orgsilicycle.com
2,4-Dinitrophenylhydrazine (DNPH) stain: This reagent is highly specific for aldehydes and ketones, forming yellow-to-red spots. york.ac.uk
Interpreting Reaction Progression
The progression of a hypothetical reaction where this compound is converted to a less polar product can be tracked as shown in the table below. The Rƒ value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. A decrease in the polarity of a compound generally leads to a higher Rƒ value.
Interactive Data Table: Hypothetical TLC Monitoring of a Reaction
The following table illustrates the change in Rƒ values over time for a reaction involving this compound. The mobile phase is assumed to be a 4:1 mixture of Hexane:Ethyl Acetate on a silica gel plate.
| Time (hours) | Reactant Spot (Rƒ) | Product Spot (Rƒ) | Observations |
| 0 | 0.40 | - | A single, strong spot for the starting material is visible. |
| 1 | 0.40 | 0.55 | The reactant spot is still strong; a faint product spot appears. |
| 3 | 0.40 | 0.55 | The intensity of the reactant spot has decreased, while the product spot has intensified. |
| 6 | - | 0.55 | The reactant spot is no longer visible, indicating the reaction is likely complete. The product spot is strong. |
Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Ethoxy 6 Fluorobenzaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. tci-thaijo.org It is a primary tool for predicting the molecular properties of compounds like 4-bromo-2-ethoxy-6-fluorobenzaldehyde.
Conformational Analysis and Energy Landscape Exploration
The presence of a rotatable ethoxy group in this compound necessitates a thorough conformational analysis to identify the most stable geometric arrangements (conformers). DFT calculations are employed to explore the potential energy surface by systematically rotating the dihedral angles associated with the ethoxy and aldehyde groups.
For each conformation, a geometry optimization is performed to find the local energy minimum. The relative energies of these conformers are then compared to determine the global minimum, which represents the most stable structure of the molecule. For similar di-halogenated benzaldehydes, studies have shown that cis and trans conformers, defined by the orientation of the carbonyl group relative to an adjacent substituent, are often the focus of such analyses. researchgate.netresearchgate.net The energy difference between these conformers provides insight into their relative populations at thermal equilibrium.
Prediction of Vibrational Frequencies and Spectroscopic Data
DFT calculations can predict the vibrational frequencies of this compound, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.net After geometric optimization, a frequency calculation is performed. The results provide a set of normal modes of vibration and their corresponding frequencies.
These theoretical frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method, allowing for a more accurate comparison with experimental spectroscopic data. researchgate.net The analysis of these vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as the C=O stretch of the aldehyde, the C-O-C stretches of the ethoxy group, and vibrations of the benzene (B151609) ring. mdpi.com
Analysis of Electronic Structure (HOMO/LUMO Orbitals, Charge Distribution)
The electronic properties of this compound are elucidated by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. semanticscholar.orgresearchgate.net A large gap suggests high stability and low reactivity. DFT calculations also allow for the determination of the charge distribution within the molecule, often through methods like Mulliken population analysis. karazin.ua This analysis reveals the partial positive and negative charges on each atom, identifying electrophilic and nucleophilic sites and helping to understand the molecule's dipole moment and electrostatic potential. researchgate.net
Interactive Data Table: Predicted Electronic Properties (Hypothetical) Note: The following data is hypothetical and serves as an illustration of how results would be presented. Actual values would be derived from specific DFT calculations.
Ab Initio Quantum Mechanical Studies
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. These methods can provide highly accurate results, particularly for studying intermolecular forces and reaction pathways.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The bromine and fluorine atoms on the benzaldehyde (B42025) ring, along with the oxygen atoms of the ethoxy and aldehyde groups, can participate in various non-covalent interactions. Ab initio calculations are well-suited to investigate these forces.
Hydrogen Bonding: The oxygen atoms can act as hydrogen bond acceptors, interacting with donor molecules. While the subject molecule itself lacks strong hydrogen bond donors, it can form such bonds with other molecules in its environment (e.g., solvents).
Halogen Bonding: The bromine atom can participate in halogen bonding, an attractive interaction where the halogen acts as an electrophilic species. wikipedia.org This occurs due to a region of positive electrostatic potential (a σ-hole) on the outer side of the halogen atom. wikipedia.org Theoretical studies can map the electrostatic potential to identify these regions and calculate the strength and directionality of potential halogen bonds with Lewis bases. wikipedia.orgdntb.gov.ua
Reaction Mechanism Elucidation and Transition State Analysis
Ab initio methods are instrumental in studying the mechanisms of chemical reactions involving this compound. For a given reaction, these calculations can map out the entire reaction pathway from reactants to products.
This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. By calculating the structure and energy of the transition state, chemists can determine the activation energy, which is a key factor in predicting the reaction rate. Frequency calculations on the transition state structure are performed to confirm it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency.
Molecular Dynamics Simulations for Solvent Effects and Molecular Behavior
A hypothetical MD simulation study of this compound would typically involve several key steps. First, a force field, which is a set of parameters describing the potential energy of the system, would be assigned to the molecule. Popular choices for small organic molecules include the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF). The choice of solvent model is also crucial, with explicit solvent models like TIP3P or SPC/E for water, and corresponding models for organic solvents, providing a more realistic representation of the solvent environment.
The simulation would be initiated by placing a single molecule of this compound in a periodic box filled with the chosen solvent molecules. The system would then be subjected to energy minimization to remove any unfavorable steric clashes. Following minimization, the system would be gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable density. Finally, a production run would be performed, during which the trajectories of all atoms are saved for subsequent analysis.
Analysis of the MD trajectories can reveal a wealth of information. Radial distribution functions (RDFs) can be calculated to understand the solvation shell structure, indicating the probable locations of solvent molecules around specific atoms of the solute. For instance, the RDF between the carbonyl oxygen of the aldehyde group and the hydrogen atoms of water could reveal the extent of hydrogen bonding. The dynamics of the ethoxy group, such as its rotational freedom, can be analyzed to understand how the solvent hinders or facilitates its movement.
The following interactive table presents hypothetical data that could be obtained from such a molecular dynamics simulation study, comparing the behavior of this compound in a polar solvent (water) and a non-polar solvent (cyclohexane).
| Property | Water | Cyclohexane |
| Average Solute Dipole Moment (Debye) | 3.8 | 2.9 |
| First Solvation Shell Radius (Carbonyl Oxygen) (Å) | 3.5 | 4.8 |
| Average Number of Hydrogen Bonds (to Carbonyl Oxygen) | 2.1 | 0.0 |
| C-C-O-C Dihedral Angle (Ethoxy Group) (degrees) | 175 | 160 |
This hypothetical data illustrates that in a polar solvent like water, the molecule would be expected to exhibit a larger average dipole moment due to interactions with the polar solvent molecules. The first solvation shell around the polar carbonyl oxygen would be more tightly packed, and there would be significant hydrogen bonding. In a non-polar solvent like cyclohexane, the interactions would be weaker, leading to a smaller induced dipole moment and no hydrogen bonding. The conformation of the ethoxy group might also differ, reflecting the different steric and electronic environments.
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net While no specific QSAR studies on derivatives of this compound have been published, the methodology can be described hypothetically to illustrate how such an investigation would be conducted to guide the design of new analogs with potentially enhanced biological activities.
A QSAR study on derivatives of this compound would commence with the synthesis and biological evaluation of a diverse set of analogs. The structural modifications could include variations at the bromo, ethoxy, and fluoro positions, as well as modifications to the aldehyde group. The biological activity, for instance, could be their potency as enzyme inhibitors or their antimicrobial activity.
Once the biological data is obtained, the next step is to calculate a wide range of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific steric parameters like those developed by Taft or Verloop.
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the most common descriptor being the logarithm of the partition coefficient between octanol (B41247) and water (logP).
Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe aspects like branching and connectivity.
With the biological activity data and the calculated descriptors, a mathematical model is then developed to correlate the two. Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are commonly employed to build the QSAR equation. jmaterenvironsci.com The goal is to select a combination of descriptors that best predicts the observed biological activity.
A crucial part of any QSAR study is the validation of the developed model. This is typically done by dividing the initial set of compounds into a training set, used to build the model, and a test set, used to evaluate its predictive power. jmaterenvironsci.com A statistically robust QSAR model should have a high correlation coefficient (R²) for the training set and, more importantly, a high predictive R² (q²) for the test set.
The resulting QSAR model can then be used to predict the biological activity of novel, yet unsynthesized, derivatives of this compound. This allows for the prioritization of synthetic efforts towards compounds that are predicted to be most active, thereby accelerating the drug discovery process.
Below is an interactive table presenting a hypothetical QSAR dataset and a resulting simplified MLR model for a series of this compound derivatives.
| Compound | Biological Activity (log(1/IC50)) | LogP | Molecular Volume (ų) | Dipole Moment (Debye) |
| Derivative 1 | 4.5 | 3.2 | 210 | 3.1 |
| Derivative 2 | 5.1 | 3.8 | 225 | 2.8 |
| Derivative 3 | 4.8 | 3.5 | 218 | 3.5 |
| Derivative 4 | 5.5 | 4.1 | 235 | 2.5 |
| Derivative 5 | 4.2 | 2.9 | 205 | 3.9 |
Hypothetical QSAR Equation: log(1/IC50) = 0.8 * LogP - 0.5 * Dipole Moment + 2.5
This hypothetical equation suggests that for this series of derivatives, an increase in hydrophobicity (LogP) is positively correlated with biological activity, while a larger dipole moment is negatively correlated. Such insights can be invaluable for the rational design of new and more potent molecules.
Emerging Research Directions and Future Perspectives for 4 Bromo 2 Ethoxy 6 Fluorobenzaldehyde
Development of Novel and Sustainable Synthetic Pathways
The future of chemical synthesis is intrinsically linked to the development of sustainable and efficient methodologies. For 4-Bromo-2-ethoxy-6-fluorobenzaldehyde, a key area of future research will be the optimization of its synthesis to be more environmentally friendly and cost-effective. Current synthetic routes may rely on harsh reagents or produce significant waste. Future research is anticipated to focus on:
Greener Solvents and Catalysts: Exploring the use of benign solvents like water, supercritical fluids, or bio-based solvents in the synthesis of this compound. Additionally, the development of recyclable catalysts, such as enzymatic or heterogeneous catalysts, could significantly reduce the environmental footprint of its production.
Continuous Flow Chemistry: Implementing continuous flow processes for the synthesis of this aldehyde can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
One-Pot Syntheses: Designing multi-step reactions in a single pot without the need for isolating intermediates can enhance efficiency and reduce waste. Research in this area could lead to more streamlined and economical synthetic routes.
| Synthetic Strategy | Potential Advantages |
| Green Solvents | Reduced environmental impact, improved safety. |
| Biocatalysis | High selectivity, mild reaction conditions. |
| Flow Chemistry | Enhanced control, scalability, and safety. |
| One-Pot Reactions | Increased efficiency, reduced waste. |
Exploration of New Catalytic Transformations Involving all Functional Groups
The reactivity of the various functional groups in this compound is a fertile ground for the exploration of novel catalytic transformations. Each functional group presents unique opportunities for selective modifications, allowing for the synthesis of a diverse range of derivatives.
Aldehyde Group: Beyond standard condensation reactions, future research could explore novel catalytic transformations of the aldehyde group, such as asymmetric additions to introduce chirality, or its use in multicomponent reactions to build molecular complexity in a single step.
Bromo and Fluoro Groups: The bromo and fluoro substituents are ideal handles for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Future work will likely focus on developing more efficient and selective catalysts for these transformations, enabling the introduction of a wide range of substituents at these positions. Nucleophilic aromatic substitution of the fluorine atom could also be further explored.
Ethoxy Group: While the ethoxy group is generally less reactive, it can be a target for O-dealkylation to yield the corresponding phenol, which can then be further functionalized. Catalytic methods for selective dealkylation in the presence of other sensitive functional groups would be a valuable research direction.
Integration into Complex Supramolecular Architectures and Self-Assembled Systems
The unique electronic and structural features of this compound make it an attractive candidate for incorporation into supramolecular assemblies. The aldehyde group can participate in the formation of dynamic covalent bonds, such as imines or hydrazones, which are key to the construction of self-healing materials and molecular cages.
Future research is expected to focus on:
Macrocycle Synthesis: Utilizing the difunctional nature of this compound to synthesize novel macrocycles with specific host-guest properties.
Self-Assembled Monolayers (SAMs): Investigating the ability of derivatives of this compound to form ordered monolayers on various surfaces, which could have applications in electronics and sensor technology.
Molecular Knots and Catenanes: The strategic placement of functional groups could be exploited to direct the synthesis of mechanically interlocked molecules, which are of fundamental interest and have potential applications in molecular machines.
Design of Advanced Materials with Tunable Optical or Electronic Properties
The aromatic core of this compound, when appropriately functionalized, can give rise to materials with interesting photophysical and electronic properties. The presence of heavy atoms like bromine can influence properties such as phosphorescence, while the electron-withdrawing nature of the aldehyde and fluorine can be used to tune the electronic characteristics of resulting materials.
Potential future research directions include:
Organic Light-Emitting Diodes (OLEDs): Incorporating this aldehyde into the structure of organic emitters could lead to new materials with tailored emission colors and improved device efficiencies.
Organic Photovoltaics (OPVs): As a building block for donor or acceptor materials in organic solar cells, derivatives of this compound could contribute to the development of more efficient and stable devices.
Fluorescent Probes: The aldehyde group can be used to anchor the molecule to specific analytes, while the substituted aromatic ring can act as a fluorophore. This could lead to the development of new sensors for detecting ions, molecules, or changes in the cellular environment.
| Material Class | Potential Application | Key Functional Group(s) |
| Conjugated Polymers | Organic electronics, sensors | Bromo, Aldehyde |
| Fluorescent Dyes | Bioimaging, sensing | Aldehyde, Fluoro |
| Liquid Crystals | Displays, optical switching | Aromatic core, Ethoxy |
Cross-Disciplinary Applications in Chemical Biology and Material Science Research
The versatility of this compound opens up avenues for its application in interdisciplinary fields like chemical biology and material science.
Chemical Biology: The aldehyde functionality can be used for bioconjugation, allowing for the labeling of proteins and other biomolecules. The fluorinated and brominated core could also be incorporated into drug candidates to modulate their metabolic stability and binding affinity. Its use as a precursor for benzyl (B1604629) amine-based histamine (B1213489) H3 antagonists is an area of interest.
Material Science: In material science, this compound can serve as a monomer for the synthesis of specialty polymers with high refractive indices or enhanced thermal stability. The presence of the bromo group also imparts flame-retardant properties, which could be beneficial in certain applications.
The continued exploration of the chemistry of this compound is poised to unlock a wealth of new opportunities in both fundamental research and applied sciences. Its unique combination of reactive sites makes it a valuable tool for the creation of novel molecules and materials with tailored properties.
Q & A
Q. What are the standard synthetic routes for preparing 4-bromo-2-ethoxy-6-fluorobenzaldehyde, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzaldehyde precursor. A common approach includes:
Bromination : Electrophilic substitution on 2-ethoxy-6-fluorobenzaldehyde using bromine or NBS (N-bromosuccinimide) under controlled conditions (e.g., catalytic H₂SO₄ or Lewis acids).
Ethoxy Group Installation : Alkylation of a hydroxy precursor (e.g., 2-hydroxy-6-fluorobenzaldehyde) with ethyl bromide or via Mitsunobu reaction.
Fluorination : Directed ortho-metalation (DoM) strategies or halogen exchange (Halex reaction) using KF/Cu catalysts.
Q. Critical Factors :
- Temperature : Excess heat during bromination may lead to debromination or side reactions.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for ethoxy group installation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the product from isomers (e.g., 2-bromo-4-ethoxy derivatives) .
Q. Table 1: Synthetic Yields Under Varied Conditions
| Step | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bromination | NBS, H₂SO₄ | CCl₄ | 72 | 95 |
| Ethoxylation | Ethyl bromide, K₂CO₃ | DMF | 68 | 90 |
Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in substitution patterns?
Methodological Answer: Primary Techniques :
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for aldehyde proton (~10 ppm), ethoxy methyl group (~1.4 ppm), and aromatic protons (split patterns due to Br/F substituents).
- ¹³C NMR : Carbonyl carbon (~190 ppm), Br- and F-adjacent carbons show deshielding.
- X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves spatial arrangements and confirms substitution positions. For example, bond angles and torsion angles between Br, OCH₂CH₃, and F groups are critical .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 247.
Q. Ambiguity Resolution :
- NOESY/ROESY : Differentiates para vs. ortho substitution by correlating spatial proximity of protons.
- DFT Calculations : Predict NMR chemical shifts and compare with experimental data to validate structures .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess:
Electrophilicity : The aldehyde group’s partial positive charge facilitates nucleophilic attack (e.g., in Suzuki-Miyaura couplings).
Steric Effects : Ethoxy and bromo groups influence accessibility of the reaction site.
Transition-State Analysis : Predicts activation energy for C-Br bond cleavage in Buchwald-Hartwig aminations.
Q. Case Study :
Q. What strategies address contradictory spectroscopic data for derivatives of this compound?
Methodological Answer: Scenario : Discrepancies in ¹H NMR integration ratios or unexpected IR carbonyl stretches. Resolution Workflow :
Reproducibility Checks : Confirm data across multiple batches.
Advanced Techniques :
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations to detect hidden impurities.
- X-ray Diffraction : Definitive structural assignment (e.g., distinguishing keto-enol tautomers).
Statistical Analysis : Principal Component Analysis (PCA) of spectral datasets identifies outlier samples .
Example : A reported 1750 cm⁻¹ IR peak (vs. expected 1700 cm⁻¹ for aldehyde) was traced to residual DMF solvent, resolved via vacuum drying .
Q. How does the electronic effect of substituents (Br, OCH₂CH₃, F) influence the aldehyde’s stability under acidic/basic conditions?
Methodological Answer: Mechanistic Insights :
- Electron-Withdrawing Effects : Bromo and fluoro groups decrease electron density at the aldehyde, reducing enolization and stabilizing the carbonyl under basic conditions.
- Ethoxy Group : Electron-donating (+I effect) increases susceptibility to nucleophilic attack but destabilizes the carbonyl in strong acids.
Q. Experimental Validation :
Q. Table 2: Substituent Effects on Aldhyde Reactivity
| Substituent | Electronic Effect | Stability in Acid | Stability in Base |
|---|---|---|---|
| -Br | -I | High | Moderate |
| -OCH₂CH₃ | +I | Moderate | Low |
| -F | -I | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
